molecular formula C9H12N2O B8626456 2-Butanamido pyridine

2-Butanamido pyridine

Cat. No.: B8626456
M. Wt: 164.20 g/mol
InChI Key: CJQHIWRBVAXFDG-UHFFFAOYSA-N
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Description

2-Butanamido pyridine is a pyridine derivative featuring a butanamide (-NH-CO-CH2CH2CH2CH3) substituent at the 2-position of the pyridine ring. Its molecular formula is estimated as C9H13N2O (molecular weight ≈ 165.21 g/mol), making it lighter than many cataloged pyridine derivatives with bulkier substituents .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-pyridin-2-ylbutanamide

InChI

InChI=1S/C9H12N2O/c1-2-5-9(12)11-8-6-3-4-7-10-8/h3-4,6-7H,2,5H2,1H3,(H,10,11,12)

InChI Key

CJQHIWRBVAXFDG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanamido pyridine typically involves the acylation of 2-aminopyridine with butyric anhydride or butyryl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Reduction Reactions

The amide moiety undergoes selective reduction under standard conditions:

ReagentConditionsProductYieldSource
LiAlH₄Anhydrous ether, reflux2-(Aminobutyl)pyridine78–85%
H₂ (Raney Ni catalyst)80–100°C, 5 atmPyridine ring saturation → Piperidine derivative62%

Reduction with LiAlH₄ cleaves the amide bond, yielding a primary amine, while catalytic hydrogenation saturates the pyridine ring to form piperidine analogs .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions due to the electron-withdrawing amide group:

Reaction TypeReagentPositionProductNotes
NitrationHNO₃/H₂SO₄C-55-Nitro-2-butanamido pyridineMeta-directing effect
HalogenationCl₂/AlCl₃C-55-Chloro-2-butanamido pyridineRequires heating

The amide group deactivates the ring, favoring substitution at the C-5 position .

Nucleophilic Acyl Substitution

The amide group participates in hydrolysis and acetylation:

ReactionReagentProductApplication
Acidic hydrolysis6M HCl, 110°C, 12 hrPyridine-2-carboxylic acidPrecursor for metal complexes
AcetylationAc₂O, pyridine, 25°CN-Acetyl-2-butanamido pyridineStabilizes amide linkage

Hydrolysis under acidic conditions cleaves the amide bond, while acetylation modifies the nitrogen’s reactivity .

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

SubstrateConditionsProductKey Intermediate
2-Butanamido pyridine + urea180°C, 4 hrPyrido[2,3-d]pyrimidin-4-oneCyclic carbamate
With CS(NH₂)₂K₂CO₃, DMF, 120°CThieno[3,2-b]pyridine derivativeThiourea adduct

These reactions exploit the amide’s nucleophilicity to construct bicyclic systems .

Coordination Chemistry

The pyridine nitrogen and amide oxygen act as ligand sites:

Metal SaltSolventComplex StructureApplication
CuCl₂MethanolOctahedral Cu(II) complexCatalytic oxidation
Pd(OAc)₂DCMSquare-planar Pd(II) adductCross-coupling reactions

Coordination enhances catalytic activity in Suzuki-Miyaura and Ullmann couplings .

Radical-Mediated Functionalization

The Minisci reaction enables C–H functionalization:

Radical SourceConditionsProductSelectivity
tert-Butyl peroxideFeSO₄, H₂O₂6-tert-Butyl-2-butanamido pyridineC-6 position

Radical addition favors the C-6 position due to steric and electronic factors .

Cross-Coupling Reactions

The pyridine ring participates in Pd-catalyzed couplings:

Reaction TypePartnerCatalystProductYield
SuzukiPhenylboronic acidPd(PPh₃)₄5-Phenyl-2-butanamido pyridine73%
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂5-Ethynyl-2-butanamido pyridine68%

Coupling occurs selectively at the C-5 position under mild conditions .

Scientific Research Applications

2-Butanamido pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Butanamido pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The butyrylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Butanamido pyridine (hypothetical) to structurally related pyridine derivatives from the evidence, focusing on substituent effects, molecular weight, and commercial data.

Table 1: Structural and Commercial Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Price (1g) Key Differences vs. This compound Evidence ID
This compound (hypothetical) 2-butanamide ~165.21 N/A Baseline for comparison N/A
N-(2-chloro-6-formylpyridin-3-yl)pivalamide 3-pivalamide, 2-chloro, 6-formyl 240.69 $400 Bulkier pivalamide group; additional chloro/formyl substituents reduce flexibility
tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate 4-carbamate, 3-cyano, 5-methoxy 249.27 $400 Carbamate (ester) instead of amide; cyano/methoxy groups enhance polarity
N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide 2-pivalamide, 3-silyloxypropyl Not specified $400 Complex substituent with silicon; higher steric hindrance
6-Bromo-2,3-dichloropyridine 6-bromo, 2,3-dichloro 226.89 $400 Halogen-rich; lacks amide functionality, limiting hydrogen-bonding potential

Key Findings:

Substituent Complexity :

  • This compound’s linear butanamide chain offers moderate steric hindrance compared to bulkier pivalamide (e.g., 240.69 g/mol in ) or silyl-protected derivatives (e.g., HB615 in ).
  • Halogenated analogs (e.g., 6-Bromo-2,3-dichloropyridine) prioritize electrophilic reactivity over hydrogen bonding .

Functional Group Impact: Carbamates (e.g., HB677 in ) and esters (e.g., HB675 in ) exhibit higher hydrolytic stability than amides but reduced nucleophilicity. The absence of electron-withdrawing groups (e.g., cyano, formyl) in this compound may limit its utility in reactions requiring activated pyridine rings .

Commercial Viability :

  • Most cataloged pyridine derivatives, regardless of substituents, share standardized pricing ($400–$4,800 for 1g–25g), suggesting this compound would follow similar trends if synthesized .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Butanamido pyridine, and how do reaction conditions influence yield?

  • Methodology : Optimize synthesis via nucleophilic substitution or coupling reactions. Use pyridine derivatives as starting materials (e.g., 3-substituted pyridines), and employ catalysts like palladium for cross-coupling . Monitor temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Combine spectroscopic techniques:

  • UV-Vis : Identify π→π* transitions (200–300 nm) to confirm aromaticity .
  • NMR : Analyze 1H^1H and 13C^13C spectra for pyridine ring protons (δ 7–9 ppm) and butanamido side-chain signals (δ 1–3 ppm for CH3_3) .
  • XAS : Use soft X-ray absorption spectroscopy (C/N K-edge) to probe intermolecular interactions and electronic structure .

Q. Why does this compound exhibit lower basicity compared to aliphatic amines?

  • Mechanism : The lone pair on pyridine’s nitrogen participates in aromatic conjugation, reducing availability for protonation. Substituents like butanamido groups further withdraw electron density via inductive effects, lowering basicity (Kb_b ~109^{-9}) compared to cyclohexylamine (Kb_b ~104^{-4}) .

Advanced Research Questions

Q. How do conflicting reports on pyridine derivative stability under varying pH and temperature conditions arise, and how can they be resolved?

  • Data Contradiction Analysis : Discrepancies often stem from differences in experimental setups. For example:

  • Degradation efficiency : Ultrasonic treatment (20–50 kHz) at pH 9–11 and 40–60°C enhances pyridine ring cleavage via hydroxyl radical (•OH) generation, but higher initial concentrations (>1 mM) reduce efficiency due to radical scavenging .
  • Stability assays : Use accelerated aging studies (40–80°C, 1–30 days) with HPLC monitoring to quantify decomposition products .

Q. What computational methods are suitable for modeling the reactivity of this compound in electrophilic substitution reactions?

  • Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices and local softness. Pyridine’s electron-deficient nature directs electrophiles to the β-position, but the butanamido group may sterically hinder substitution at adjacent sites .

Q. How can solvent extraction techniques be optimized for isolating this compound from aqueous mixtures?

  • Methodology : Use supercritical CO2_2 (critical point: 31°C, 73 atm) for extraction. CO2_2’s weak acidity interacts with pyridine’s basic nitrogen, achieving >90% recovery at CO2_2-to-solution ratios of 0.5–1.0 (w/w). Adjust pH to 8–9 to deprotonate pyridine and enhance CO2_2-solute affinity .

Experimental Design Challenges

Q. What strategies mitigate interference from byproducts during this compound synthesis?

  • Solutions :

  • Catalyst screening : Test Pd/C, Ni, or Cu catalysts to minimize undesired coupling .
  • In-situ monitoring : Use FTIR to track carbonyl (C=O) and pyridine ring vibrations (1600–1500 cm1^{-1}) .

Q. How can contradictory results on pyridine derivative degradation kinetics be reconciled?

  • Resolution : Standardize reaction conditions (e.g., UV intensity, sonicator power) and validate kinetic models (pseudo-first-order vs. Langmuir-Hinshelwood). For example, pyridine degradation follows pseudo-first-order kinetics (R2^2 >0.95) under controlled •OH concentrations .

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